molecular formula C14H20N6O B12164980 N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide

Katalognummer: B12164980
Molekulargewicht: 288.35 g/mol
InChI-Schlüssel: HAKJCQVFSVPIMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Hexanamide Chain: The hexanamide chain can be attached through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)pentanamide
  • N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)butanamide

Uniqueness

N-(1-methyl-1H-pyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to its specific structural features, such as the length of the hexanamide chain and the presence of both pyrazole and pyrimidinyl groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C14H20N6O

Molekulargewicht

288.35 g/mol

IUPAC-Name

N-(1-methylpyrazol-3-yl)-6-(pyrimidin-2-ylamino)hexanamide

InChI

InChI=1S/C14H20N6O/c1-20-11-7-12(19-20)18-13(21)6-3-2-4-8-15-14-16-9-5-10-17-14/h5,7,9-11H,2-4,6,8H2,1H3,(H,15,16,17)(H,18,19,21)

InChI-Schlüssel

HAKJCQVFSVPIMI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)NC(=O)CCCCCNC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.